molecular formula C24H18N2O4S B4690959 (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate

(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate

Cat. No.: B4690959
M. Wt: 430.5 g/mol
InChI Key: GQGVQGHTYZCFRI-BENRWUELSA-N
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Description

(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Thiophene ring introduction: This step involves the coupling of the pyrazole derivative with a thiophene compound.

    Esterification: The final step involves the esterification of the intermediate with (4-formyl-2-methoxyphenyl) acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: (4-carboxy-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate.

    Reduction: (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)propanoate: A reduced form of the compound.

    (4-carboxy-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate: An oxidized form of the compound.

    (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate derivatives: Various substituted derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-29-21-14-17(16-27)9-11-20(21)30-23(28)12-10-18-15-26(19-6-3-2-4-7-19)25-24(18)22-8-5-13-31-22/h2-16H,1H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGVQGHTYZCFRI-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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